Cas no 2034488-99-6 (1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a structurally complex organic compound featuring a fused dihydroisoquinoline and naphthalene moiety linked via a pyrrolidine spacer. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting central nervous system (CNS) receptors or enzymes. The dihydroisoquinoline group may confer binding affinity for neurotransmitter-related targets, while the naphthalene ring enhances lipophilicity, potentially improving blood-brain barrier penetration. The pyrrolidine linker provides conformational flexibility, allowing for optimized interactions with biological targets. This compound serves as a valuable intermediate for the development of neuroactive agents, offering a balance of rigidity and adaptability in molecular design.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone structure
2034488-99-6 structure
商品名:1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
CAS番号:2034488-99-6
MF:C25H26N2O
メガワット:370.486746311188
CID:5553700
PubChem ID:91814691

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone
    • F6472-8276
    • 2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
    • AKOS025316788
    • 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
    • 2034488-99-6
    • インチ: 1S/C25H26N2O/c28-25(16-21-10-5-9-20-7-3-4-11-24(20)21)27-15-13-23(18-27)26-14-12-19-6-1-2-8-22(19)17-26/h1-11,23H,12-18H2
    • InChIKey: JPFCATXGIQOORL-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1=CC=CC2C=CC=CC1=2)N1CCC(C1)N1CC2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 370.204513457g/mol
  • どういたいしつりょう: 370.204513457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 549
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 23.6Ų

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6472-8276-40mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F6472-8276-10μmol
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F6472-8276-2μmol
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6472-8276-20μmol
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F6472-8276-5μmol
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6472-8276-1mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F6472-8276-3mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F6472-8276-4mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6472-8276-30mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6472-8276-50mg
2-(naphthalen-1-yl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]ethan-1-one
2034488-99-6 90%+
50mg
$160.0 2023-07-05

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone 関連文献

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanoneに関する追加情報

Introduction to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS No. 2034488-99-6)

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone, identified by its CAS number 2034488-99-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif combines elements of 3,4-dihydroisoquinoline and pyrrolidine, both of which are well-documented scaffolds in drug discovery, with the addition of a naphthalene moiety, further enhancing its pharmacological profile.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating 3,4-dihydroisoquinoline derivatives. These scaffolds are known for their ability to modulate various biological pathways, including neurotransmitter receptor interactions and enzyme inhibition. The incorporation of a pyrrolidine ring into the molecular structure introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity. Furthermore, the presence of a naphthalene group provides extended hydrophobic interactions, potentially improving membrane permeability and bioavailability—critical factors in drug design.

In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have been driven by the need for innovative molecules capable of addressing complex diseases. The 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone structure exhibits a unique combination of electronic and steric properties that make it a promising candidate for further exploration. Specifically, the interaction between the dihydroisoquinoline and pyrrolidine moieties may facilitate selective binding to biological targets, while the aromatic nature of the naphthalene component enhances stability and metabolic resistance.

Advances in computational chemistry have enabled more efficient virtual screening and molecular docking studies for this type of compound. By leveraging high-throughput virtual screening (HTVS), researchers can rapidly assess the binding potential of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone to various protein targets. Preliminary computational analyses suggest that this molecule may exhibit inhibitory activity against enzymes implicated in inflammatory pathways and cancer progression. Such findings align with ongoing efforts to develop small-molecule modulators that can selectively interfere with disease-relevant signaling networks.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of modern pharmaceutical chemistry. Key steps include palladium-catalyzed cross-coupling reactions to construct the core heterocyclic framework, followed by functional group modifications to introduce the necessary substituents. The use of transition-metal catalysis not only streamlines the synthetic route but also allows for precise control over regioselectivity and stereochemistry—factors that are crucial for achieving high enantiomeric purity and biological efficacy.

One particularly noteworthy aspect of this compound is its potential as a scaffold for structure-based drug design (SBDD). By integrating insights from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, medicinal chemists can refine the structure to enhance binding interactions with target proteins. For instance, optimizing hydrogen bonding patterns or aromatic stacking interactions between the dihydroisoquinoline, pyrrolidine, and naphthalene components could lead to improved pharmacokinetic properties. Such rational design approaches are increasingly employed in modern drug discovery pipelines to accelerate the development of lead compounds.

Evaluation of pharmacological activity has revealed promising preliminary results in vitro. Initial assays indicate that this molecule may possess inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central mediators of inflammation. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, suggesting potential utility in treating neurological disorders associated with aberrant receptor signaling. These findings underscore the versatility of this scaffold and its relevance to multiple therapeutic areas.

The impact of such research extends beyond academic curiosity; it has practical implications for drug development pipelines worldwide. Companies specializing in biopharmaceuticals are investing heavily in novel heterocyclic compounds like this one due to their demonstrated preclinical potential. Collaborative efforts between academic institutions and industry partners have accelerated progress by combining expertise in synthetic chemistry with pharmacological evaluation. This synergy ensures that promising candidates like 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone can transition efficiently from laboratory discovery to clinical testing.

Looking ahead, future research will focus on optimizing synthetic routes for scalability while investigating novel derivatives through structure–activity relationship (SAR) studies. Advances in green chemistry principles may also influence future synthetic methodologies, reducing environmental impact without compromising yield or purity. Furthermore, interdisciplinary approaches integrating machine learning with experimental data will enhance predictive modeling capabilities for drug-like properties such as solubility or metabolic stability—critical parameters determining clinical success.

In summary,1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS No. 2034488-99-6) exemplifies how innovative molecular design can yield compounds with significant therapeutic promise. Its unique structural features position it as a valuable tool for exploring new treatment strategies across diverse disease indications—from inflammation-related disorders to neurodegenerative conditions where precise molecular targeting is essential.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.